7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-7-5(4-15)3-14-8(6)7/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNSCIDZBUUJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676837 | |
| Record name | 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-01-8 | |
| Record name | 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe aldehyde group is then introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde moiety at position 3 undergoes nucleophilic additions and condensations, facilitated by the electron-withdrawing trifluoromethyl group at position 7.
Nucleophilic Additions
Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones, with yields exceeding 85% .
Schiff Base Synthesis : Condensation with primary amines (e.g., benzylamine) in dichloromethane produces imines, stabilized by the aromatic system .
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazone | NH₂NH₂ | Ethanol, Δ | Hydrazone | 85–90 | |
| Imine | R-NH₂ | DCM, RT | Schiff Base | 70–78 |
Reductive Amination
The aldehyde participates in reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol, forming secondary amines (e.g., with morpholine) .
Electrophilic Aromatic Substitution
The pyrrolo[3,2-b]pyridine core directs electrophiles to specific positions due to electronic effects of the trifluoromethyl and aldehyde groups.
Halogenation
Bromination at position 5 occurs using N-bromosuccinimide (NBS) in DMF, yielding 5-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .
Mechanistic Insight :
The trifluoromethyl group deactivates the ring, favoring substitution at the less electron-deficient position 5 .
Cross-Coupling Reactions
The compound serves as a precursor for Suzuki-Miyaura couplings after halogenation.
Suzuki Coupling
5-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) under palladium catalysis ([Pd(dppf)Cl₂], K₂CO₃) to form biaryl products .
| Starting Material | Boronic Acid | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo derivative | PhB(OH)₂ | Pd(dppf)Cl₂ | Dioxane/H₂O, 80°C | 5-Aryl derivative | 75–82 |
Heterocycle Functionalization
The pyrrolo[3,2-b]pyridine ring participates in cycloadditions and annulations.
[3+2] Cycloaddition
Reacts with azides in the presence of Cu(I) to form triazole-fused derivatives, enhancing pharmacological potential .
Example :
this compound + Benzyl azide → Triazole derivative (Yield: 68%) .
Oxidation
The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, though the trifluoromethyl group stabilizes against over-oxidation .
Reduction
NaBH₄ reduces the aldehyde to a primary alcohol, retaining the trifluoromethyl group .
Computational Reactivity Analysis
DFT studies reveal:
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is its use as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer.
- Mechanism of Action : The compound acts by selectively inhibiting specific kinases, thereby interfering with signaling pathways that promote cell proliferation and survival.
- Case Study : A study highlighted the compound's efficacy in inhibiting mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are pivotal in cancer biology. This inhibition leads to reduced tumor growth in preclinical models .
Neurological Disorders
Another significant application is in the modulation of glutamatergic signaling, particularly through the GluN2B subunit of NMDA receptors. This pathway is crucial for synaptic plasticity and memory formation.
- Therapeutic Potential : Research has shown that derivatives of this compound can serve as negative allosteric modulators of GluN2B, offering potential treatments for conditions like depression and schizophrenia .
- Case Study : A series of compounds derived from this structure demonstrated improved solubility and brain penetration compared to earlier models, showing promise in preclinical trials for treatment-resistant depression (TRD) .
Data Tables
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- Electron-Withdrawing vs. In contrast, -OCH₃ and -CH₃ donate electrons, altering the aromatic system's reactivity and solubility . Trifluoromethyl groups are known to enhance metabolic stability and membrane permeability compared to halogens or alkyl groups .
Steric and Steroelectronic Considerations :
Isomeric Variations
- Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine :
- The target compound’s [3,2-b] ring fusion places the nitrogen atom in a distinct orientation compared to the [2,3-b] isomer (). This difference affects hydrogen-bonding capabilities and interactions with enzymatic active sites .
Biological Activity
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound belongs to the pyrrolo[3,2-b]pyridine family, characterized by a bicyclic structure that includes both pyrrole and pyridine moieties. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing the pyrrolo[3,2-b]pyridine scaffold. These include:
- Antitumor Activity : Compounds within this class have shown promise as anticancer agents. For instance, derivatives have been evaluated for their ability to inhibit proliferation in cancer cell lines such as MDA-MB-231 and MCF-7, with some exhibiting IC50 values in the low micromolar range .
- Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems .
- Anti-inflammatory Properties : Some studies indicate that these compounds may exert anti-inflammatory effects, contributing to their therapeutic potential in conditions characterized by excessive inflammation .
1. Antitumor Efficacy
A study focused on the synthesis and evaluation of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors demonstrated significant antiproliferative activity against breast cancer cell lines. The most active compounds showed IC50 values ranging from 0.1 to 1 μM, indicating potent inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MDA-MB-231 | 0.5 |
| 2 | MCF-7 | 0.8 |
| 3 | 4T1 (mouse) | 0.6 |
2. Neuroprotection
Research has indicated that certain derivatives can act as negative allosteric modulators of the GluN2B receptor, which is implicated in neurodegenerative diseases. One compound demonstrated an IC50 of 22 nM against GluN2B, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
3. Anti-inflammatory Activity
In vitro studies have shown that some pyrrolo[3,2-b]pyridine derivatives can reduce pro-inflammatory cytokine production in activated macrophages, indicating their potential utility in inflammatory disorders .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Kinase Inhibition : Many derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as FGFRs, which are critical in cancer cell signaling pathways.
- Neurotransmitter Modulation : The modulation of glutamate receptors suggests a role in synaptic transmission and neuroprotection.
Q & A
Q. Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
